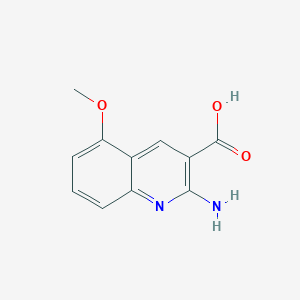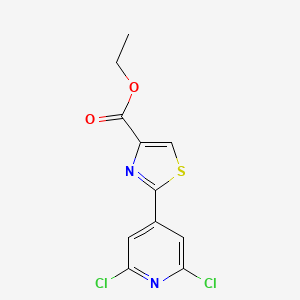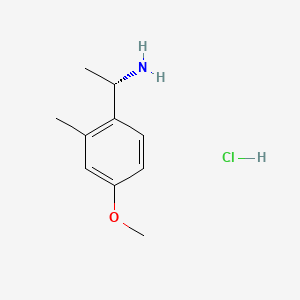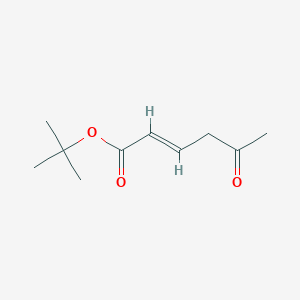
7-(3-Methyl-3H-diazirin-3-YL)heptan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-Methyl-3H-diazirin-3-yl)-1-heptanol is a compound that features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Methyl-3H-diazirin-3-yl)-1-heptanol typically involves the formation of the diazirine ring followed by the attachment of the heptanol chain. One common method involves the reaction of a suitable precursor with a diazirine-forming reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts or other additives to facilitate the formation of the diazirine ring.
Industrial Production Methods
Industrial production of 7-(3-Methyl-3H-diazirin-3-yl)-1-heptanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
7-(3-Methyl-3H-diazirin-3-yl)-1-heptanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The diazirine ring can be reduced to form a diaziridine ring.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions may require the use of halogenating agents or other nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield heptanal or heptanone, while reduction of the diazirine ring can produce diaziridine derivatives.
Aplicaciones Científicas De Investigación
7-(3-Methyl-3H-diazirin-3-yl)-1-heptanol has several scientific research applications, including:
Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.
Biology: Employed in cross-linking studies to investigate protein-protein interactions and protein-DNA interactions.
Medicine: Potential use in drug discovery and development as a tool for identifying target molecules and pathways.
Industry: Utilized in the development of new materials and coatings with specific properties.
Mecanismo De Acción
The mechanism of action of 7-(3-Methyl-3H-diazirin-3-yl)-1-heptanol involves the formation of covalent bonds with target molecules upon activation by light or other stimuli. The diazirine ring can be activated by UV light, leading to the formation of a reactive carbene intermediate that can insert into nearby chemical bonds. This allows the compound to form stable covalent linkages with target molecules, making it useful for studying molecular interactions and identifying binding sites.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid
- 3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine
- 3-(3-Methyl-3H-diazirin-3-yl)-N-(3-(triethoxysilyl)propyl)propanamide
Uniqueness
7-(3-Methyl-3H-diazirin-3-yl)-1-heptanol is unique due to its specific structure, which combines a diazirine ring with a heptanol chain. This combination allows for unique reactivity and applications, particularly in the field of photoaffinity labeling and cross-linking studies. The presence of the hydroxyl group also provides additional functionalization options, making it a versatile compound for various research applications.
Propiedades
Fórmula molecular |
C9H18N2O |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
7-(3-methyldiazirin-3-yl)heptan-1-ol |
InChI |
InChI=1S/C9H18N2O/c1-9(10-11-9)7-5-3-2-4-6-8-12/h12H,2-8H2,1H3 |
Clave InChI |
VHHKXTDSPXPSHE-UHFFFAOYSA-N |
SMILES canónico |
CC1(N=N1)CCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[d]isothiazole-4-carbonitrile](/img/structure/B13660593.png)
![6-Amino-9-fluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B13660599.png)

![3-Chloro-7-iodobenzo[d]isoxazole](/img/structure/B13660621.png)


![4-[3-(4-aminophenyl)-5-[3,6,8-tris[3,5-bis(4-aminophenyl)phenyl]pyren-1-yl]phenyl]aniline](/img/structure/B13660635.png)






